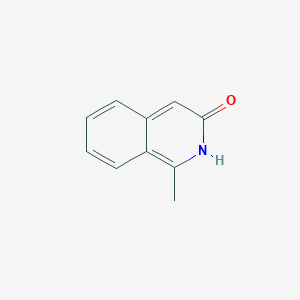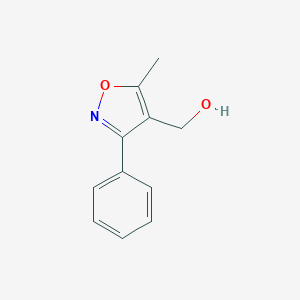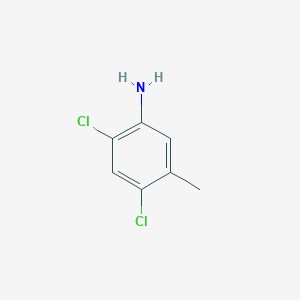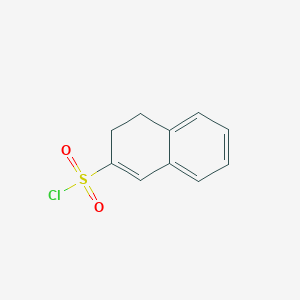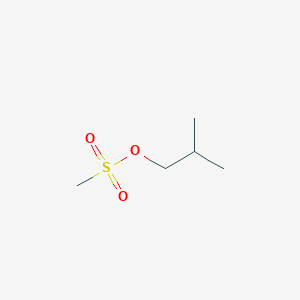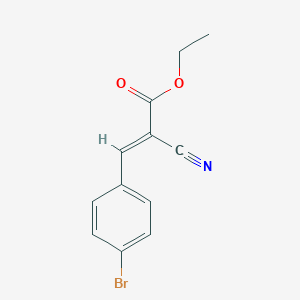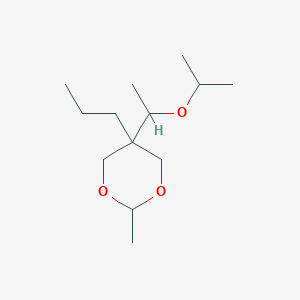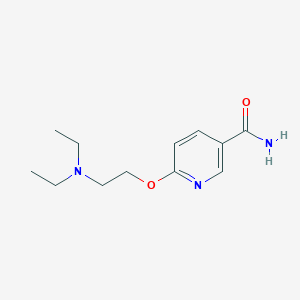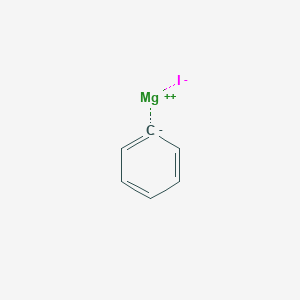![molecular formula C17H37NO3 B095486 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL CAS No. 18448-68-5](/img/structure/B95486.png)
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as "DDAEP" and belongs to the family of surfactants.
Scientific Research Applications
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and nanotechnology. The compound is known to form stable complexes with DNA and RNA, which can be used to deliver therapeutic agents to specific cells and tissues. The surfactant properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL also make it suitable for the preparation of nanoparticles and liposomes.
Mechanism Of Action
The mechanism of action of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is not fully understood, but it is believed to involve the disruption of lipid membranes. The compound can insert itself into lipid bilayers and cause structural changes, leading to membrane destabilization and lysis. This property makes it useful for the delivery of therapeutic agents, as it can facilitate the release of drugs from liposomes and nanoparticles.
Biochemical And Physiological Effects
Studies have shown that 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can cause cytotoxicity and apoptosis in certain cell lines. The compound has also been shown to affect the activity of enzymes such as acetylcholinesterase, which is involved in neurotransmitter signaling. However, the physiological effects of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL are not well understood and require further investigation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is its ability to form stable complexes with nucleic acids, which can be used for gene delivery and transfection. The compound is also relatively easy to synthesize and purify. However, the cytotoxicity and membrane-disrupting properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can limit its use in certain experiments. Additionally, the effects of the compound on different cell types and tissues need to be further investigated.
Future Directions
There are several potential future directions for research on 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL. One area of interest is the development of more efficient and targeted drug delivery systems using the compound. Another direction is the investigation of the compound's effects on different cell types and tissues to better understand its mechanism of action and potential therapeutic applications. The use of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL in the preparation of nanoparticles and liposomes also holds promise for the development of new materials for various applications.
Synthesis Methods
The synthesis of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL involves the reaction between dodecyl bromide and 3-amino-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified through a series of processes such as filtration, washing, and drying.
properties
CAS RN |
18448-68-5 |
|---|---|
Product Name |
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL |
Molecular Formula |
C17H37NO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
1-dodecoxy-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-17(20)15-18-12-13-19/h17-20H,2-16H2,1H3 |
InChI Key |
FUVVCZPEOKAHJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CNCCO)O |
Canonical SMILES |
CCCCCCCCCCCCOCC(CNCCO)O |
Other CAS RN |
18448-68-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
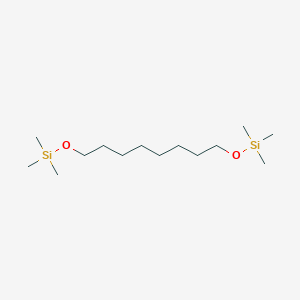
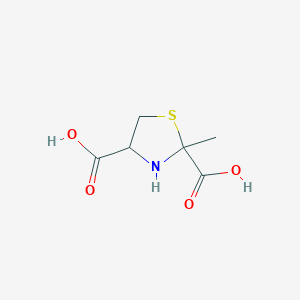
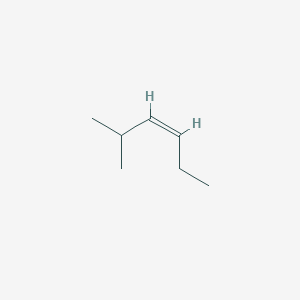
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
